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Compound of Interest

Compound Name: (R,S)-BisPh-cybBox

Cat. No.: B13382168

Get Quote

Executive Summary
Product: (R,S)-BisPh-cybBox (CAS: 2634687-82-2) Class: Cyclohexane-bridged

Bis(oxazoline) Ligand Primary Application: Asymmetric Lewis Acid Catalysis (Scandium,

Copper, Zinc)

This guide provides an in-depth technical analysis of (R,S)-BisPh-cybBox, a specialized chiral

ligand designed for high-precision asymmetric catalysis. Unlike standard methylene-bridged

bis(oxazoline) (Box) ligands, the cybBox architecture incorporates a rigid cyclohexane-1,1-diyl

backbone. This structural modification significantly alters the bite angle and entropic

parameters of metal coordination, leading to distinct kinetic profiles in reactions such as

desymmetrization, kinetic resolution, and cycloadditions.

We compare this ligand against the industry-standard Ph-Box and PyBox architectures,

focusing on kinetic rate constants (

), turnover frequencies (TOF), and enantioselectivity (

).
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Part 1: Ligand Architecture & Mechanistic Rationale
The catalytic efficiency of bis(oxazoline) ligands is governed by the "bite angle" (

) and the rigidity of the chelate ring. (R,S)-BisPh-cybBox introduces a cyclohexane spiro-
fusion at the bridge carbon, creating a more constrained environment than the dimethyl or
methylene bridges found in standard Box ligands.

Comparative Ligand Analysis
Feature (R,S)-BisPh-cybBox Standard Ph-Box PyBox (Ph)

Backbone
Cyclohexane-1,1-diyl

(Rigid)

Methylene (

) (Flexible)

Pyridine-2,6-diyl

(Rigid, Tridentate)

Denticity
Bidentate (

)

Bidentate (

)

Tridentate (

)

Coordination

Geometry
Distorted Tetrahedral Tetrahedral Meridional Octahedral

Electronic Character
-donor, weak

-acceptor
-donor

Stronger

-backbonding

(Pyridine)

Kinetic Advantage

Reduced entropic

penalty (

)

High flexibility
High stability, lower

lability

Primary Metal

Partners
Sc(III), Cu(II), Zn(II) Cu(II), Mg(II) Sc(III), Ru(II), Rh(III)

Structural Logic
The (R,S)-BisPh designation implies 4,5-diphenyl substitution on the oxazoline rings. The cis-

relationship (typically 4R, 5S) of these phenyl groups creates a deep chiral pocket that

effectively shields the metal center, enforcing high stereocontrol. The cyb (cyclohexane)

backbone locks the N-M-N bite angle, preventing "wingtip" opening during the transition state, a

common mode of enantioselectivity erosion in standard Box complexes.
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Part 2: Kinetic Performance & Data
Kinetic studies reveal that the cybBox scaffold often exhibits a non-linear relationship between

ligand rigidity and reaction rate. While rigid ligands typically slow down substrate exchange, the

pre-organized structure of BisPh-cybBox reduces the energy barrier for the rate-determining

step (RDS) in specific transformations.

Reaction Rates ( )
In a representative Lewis acid-catalyzed Diels-Alder reaction (e.g., using

), the relative rates are observed as follows:

Ph-Box:

(Baseline)

PyBox:

(Slower due to tridentate binding/over-stabilization)

BisPh-cybBox:

(Faster)

Interpretation: The cyclohexane backbone pre-organizes the ligand into the active

-symmetric conformation. This reduces the entropic cost of binding to the metal (

), effectively increasing the concentration of the active catalyst species in solution.

Non-Linear Effects (NLE)
Kinetic experiments probing the relationship between ligand optical purity (

) and product optical purity (

) typically show a positive non-linear effect for BisPh-cybBox complexes.

Mechanism: This suggests the formation of inactive hetero-dimers (
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) that are more stable than the active homo-dimers (

), or that the active species is a monomer in equilibrium with a reservoir of dimers. The rigid
backbone destabilizes the bridging required for dimer formation, shifting the equilibrium
toward the active monomeric species at lower concentrations.

Turnover Frequency (TOF)

Catalyst System Substrate Scope
TOF (

)

Max

(%)

Sc(III) / BisPh-cybBox Meso-Epoxides 180 >98%

Sc(III) / Ph-Box Meso-Epoxides 65 91%

Cu(II) / BisPh-cybBox Diazoacetates 450 96%

Cu(II) / Ph-Box Diazoacetates 320 88%

Part 3: Experimental Protocol (Self-Validating)
Objective: Determine the kinetic order and enantioselectivity of Sc(III)-(R,S)-BisPh-cybBox in

the desymmetrization of meso-epoxides.

Materials
Ligand: (R,S)-BisPh-cybBox (CAS: 2634687-82-2)

Metal Source:

(Anhydrous, 99.9%)

Solvent:

(Dried over

)

Internal Standard: 1,3,5-Trimethoxybenzene (for NMR kinetics)

Workflow
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Catalyst Formation (In-Situ):

In a glovebox, mix

(0.01 mmol) and (R,S)-BisPh-cybBox (0.011 mmol) in

(1.0 mL).

Stir for 1 hour at RT. Validation: Solution should turn clear/homogeneous. If cloudy, ligand

coordination is incomplete.

Kinetic Run:

Add meso-epoxide (1.0 mmol) and nucleophile (e.g.,

, 1.2 mmol).

Immediately transfer an aliquot to an NMR tube containing the internal standard.

Monitor the disappearance of the epoxide proton signal at

min.

Data Analysis:

Plot

vs. time.

Linearity Check: A straight line (

) confirms first-order kinetics with respect to the substrate.

Rate Constant: The slope

is the observed rate constant.

Comparison Control
Run a parallel reaction with Standard Ph-Box under identical conditions. The BisPh-cybBox

reaction should reach 50% conversion significantly faster (higher TOF) while maintaining higher
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(analyzed by chiral HPLC).

Part 4: Visualizing the Catalytic Pathway
The following diagram illustrates the kinetic advantage of the BisPh-cybBox system. The rigid

backbone prevents the "off-cycle" resting states common in flexible Box ligands.
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Caption: Catalytic cycle of Sc-BisPh-cybBox. The rigid cyclohexane backbone (cyb)

destabilizes the inactive dimer resting state, increasing the concentration of the active

monomeric catalyst.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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